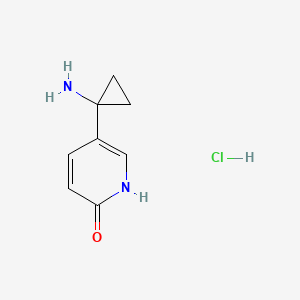

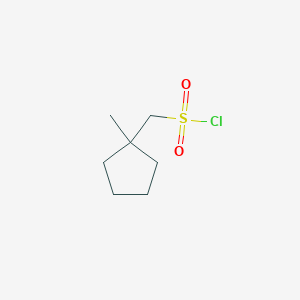

5-(1-Aminocyclopropyl)-1H-pyridin-2-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride is involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. For example, research on the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines highlights the formation of pharmacologically significant heterocyclic compounds, including pyrrolidin-2-ones. These compounds are vital for developing new medicinal molecules with enhanced biological activities, illustrating the compound's role in synthesizing biologically active heterocycles (Boichenko et al., 2022).

Apoptosis Induction in Cancer Therapy

The structural analogues of certain apoptosis-inducing compounds in cancer therapy have been modified by introducing nitrogen atoms into the cinnamyl ring, similar to the structure of 5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride. These modifications aim to enhance solubility, bioavailability, and reduce toxicity while maintaining or improving the ability to induce apoptosis in cancer cells. This approach demonstrates the potential use of 5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride in developing cancer therapeutics (Xia et al., 2011).

Development of Kinase-Focused Libraries

3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, which share structural similarities with 5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride, serve as an attractive scaffold for drug-discovery, especially in developing kinase-focused libraries. The arrangement of hydrogen bond donors and acceptors in these compounds fulfills the requirements for ATP-competitive binding to kinase enzymes, which is crucial for targeting various cancers and other diseases. This research avenue underscores the significance of such compounds in medicinal chemistry and drug discovery (Smyth et al., 2010).

Antibacterial Activity

The synthesis of novel heterocyclic scaffolds, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, from simple starting materials, demonstrates the potential of 5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride in generating biologically active compounds. These heterocyclic products have shown notable antibacterial activities, indicating the compound's relevance in developing new antibiotics and addressing antibiotic resistance challenges (Frolova et al., 2011).

Propriétés

IUPAC Name |

5-(1-aminocyclopropyl)-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-8(3-4-8)6-1-2-7(11)10-5-6;/h1-2,5H,3-4,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZOKZHMCWSJKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CNC(=O)C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Aminocyclopropyl)-1H-pyridin-2-one;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2970395.png)

![1-[5-(2-Hydroxy-3-methoxyphenyl)-3-phenyl-2-pyrazolinyl]butan-1-one](/img/structure/B2970397.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2970409.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2970411.png)

![O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine](/img/structure/B2970412.png)

![N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2970413.png)